Enantiomer-Specific Tubulin Polymerization Inhibition: S-Isomer (CI-980) Is 3- to 4-Fold More Potent Than R-Isomer
In a direct head-to-head comparison using purified tubulin or tubulin plus microtubule-associated proteins, the S-(−)-enantiomer (CI-980, NSC 613862) inhibited microtubule assembly with a half-inhibitory concentration (IC50) of 0.4–0.7 µM, whereas the R-(+)-enantiomer (NSC 613863) required an IC50 of 1.6–2.1 µM [1]. This represents an approximately 3- to 4-fold difference in potency arising solely from chirality at the C2 position.
| Evidence Dimension | In vitro microtubule assembly inhibition (IC50) |
|---|---|
| Target Compound Data | S-(−)-enantiomer (CI-980): IC50 = 0.4–0.7 µM |
| Comparator Or Baseline | R-(+)-enantiomer (NSC 613863): IC50 = 1.6–2.1 µM |
| Quantified Difference | S-isomer is 3- to 4-fold more potent (lower IC50 by ~2–5×) |
| Conditions | Purified tubulin or tubulin plus microtubule-associated proteins; in vitro biochemical assembly assay |
Why This Matters
This enantiomer-specific potency difference demonstrates that procurement of the chirally defined S-enantiomer is essential for achieving maximal tubulin inhibition; racemic or uncharacterized material will deliver inferior activity.
- [1] de Ines C, Leynadier D, Barasoain I, Peyrot V, Garcia P, Briand C, Rener GA, Temple C Jr. Inhibition of microtubules and cell cycle arrest by a new 1-deaza-7,8-dihydropteridine antitumor drug, CI 980, and by its chiral isomer, NSC 613863. Cancer Res. 1994 Jan 1;54(1):75-84. PMID: 8261466. View Source
